

Application Notes and Protocols: Sectioning of Araldite-Embedded Specimens Using a Glass Knife

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Compound of Interest

Compound Name: Araldite

Cat. No.: B8193078

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The use of **Araldite**, an epoxy resin, as an embedding medium is a foundational technique in electron microscopy for achieving high-quality ultrathin sections of biological specimens.^{[1][2][3][4][5]} Epoxy resins are favored because they polymerize uniformly with minimal shrinkage, providing excellent structural preservation of cellular details.^{[1][2][3][4][5]} While diamond knives offer superior durability, freshly made glass knives are a cost-effective and highly effective alternative for producing ultrathin sections suitable for transmission electron microscopy (TEM).^{[6][7]} This document provides a comprehensive guide to the entire workflow, from specimen preparation and embedding in **Araldite** to the fabrication of glass knives and the subsequent ultramicrotomy process.

Part 1: Araldite Embedding Protocol

Proper embedding is critical for successful sectioning. The protocol involves fixation, dehydration, infiltration with resin, and polymerization. The goal is to replace all water within the tissue with a liquid polymer that can be hardened to support the specimen during sectioning.^[8]

Experimental Protocol: Specimen Preparation and Embedding

- **Primary Fixation:** Fix small tissue samples ($\leq 1\text{mm}^3$) in a primary fixative, such as 2.5% glutaraldehyde in a suitable buffer (e.g., phosphate buffer), for 2 hours to overnight.[9] This step cross-links proteins and preserves cellular structure.
- **Post-Fixation:** After washing with buffer, post-fix the samples in 1% osmium tetroxide for 1.5 to 2 hours.[7][10] This step fixes lipids and adds electron density, enhancing contrast.
- **Dehydration:** Dehydrate the specimens through a graded series of ethanol or acetone to remove all water. Incomplete dehydration will result in poor resin infiltration and soft, mushy blocks.[11]
- **Infiltration:** Use a transitional solvent like propylene oxide, as epoxy resins are highly soluble in it.[12] Gradually introduce the **Araldite** mixture, starting with a 1:1 solution of propylene oxide to resin, to ensure complete penetration.[12][13]
- **Embedding and Polymerization:** Transfer the infiltrated specimens into embedding molds or capsules, fill with fresh, complete **Araldite** mixture, and orient the tissue as required.[13][14] Polymerize the resin in an oven.

Data Presentation: Araldite Formulations and Processing Schedules

The hardness of the final **Araldite** block can be adjusted by altering the ratio of hardeners and the addition of plasticizers to suit the specific tissue type.[1][2][3][4][5][15]

Table 1: Standard **Araldite** Resin Formulations

Component	Araldite CY 212 / M[15]	Araldite 502[12]	Epon-Araldite Mixture[13]	Purpose
Epoxy Resin	Araldite CY 212: 20 ml	Araldite 502: 20 ml	Araldite 502: 450g	Primary polymer matrix
Epoxy Resin 2	-	-	Eponate 12™: 450g	Modifies block properties
Hardener (Anhydride)	DDSA: 22 ml	DDSA: 22 ml	DDSA: (as per formula)	Cross-linking agent
Accelerator	BDMA: 1.1 ml	BDMA: 1.0 - 1.2 ml	DMP-30 or BDMA	Catalyst for polymerization
Plasticizer (Optional)	Dibutyl Phthalate: 1.0 ml	-	-	To create softer blocks
Hardener (Optional)	MNA: 0.5 ml (replaces 1.0 ml DDSA)	NMA: 0.5 ml (replaces 1.0 ml DDSA)	NMA (replaces DDSA)	To create harder blocks

Note: DDSA (Dodecenyl Succinic Anhydride), BDMA (Benzyldimethylamine), DMP-30 (2,4,6-Tris(dimethylaminomethyl)phenol), MNA (Methyl Nadic Anhydride), NMA (Nadic Methyl Anhydride). Components should be warmed to 60°C before mixing to reduce viscosity.[12][15]

Table 2: Typical Dehydration and Infiltration Schedule

Step	Solution	Duration	Notes
Dehydration	70% Ethanol	10 minutes	Begin graded dehydration series. [12]
	100% Ethanol	10 minutes	
	100% Ethanol	15 minutes	Ensure final changes are anhydrous. [8]
Transitional Solvent	100% Propylene Oxide	15 minutes	[12]
	100% Propylene Oxide	15 minutes	
Infiltration	1:1 Propylene Oxide:Araldite Mix	1 hour	Use a specimen rotator for best results. [12]
	100% Araldite Mix (without accelerator)	6-12 hours or overnight	[1] [12]
Embedding	100% Araldite Mix (with accelerator)	30-60 minutes	Allow remaining solvent to evaporate. [13]

| Polymerization | Filled Molds in Oven | 16-48 hours | At 60°C. Longer times can improve sectioning properties.[\[15\]](#)[\[16\]](#) |

Part 2: Glass Knife Preparation

A high-quality glass knife is paramount for obtaining smooth, uniform ultrathin sections.[\[17\]](#) The "balanced break" method, facilitated by a mechanical knifemaker, is the standard for producing straight, sharp cutting edges.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Experimental Protocol: Making a Glass Knife

- Glass Strip Preparation: Start with a clean, high-quality glass strip (typically 6-8 mm thick).
[\[18\]](#)[\[20\]](#) Ensure the strip is free of dust, grease, and fingerprints.[\[19\]](#)

- **Scoring and Breaking Squares:** Use a knifemaker to score the glass strip precisely. The "balanced break" concept requires applying equal pressure to each side of the score to create a clean fracture with plane surfaces.[\[18\]](#)[\[19\]](#) Continue this process to break the strip into perfect squares.
- **Final Diagonal Break:** Place a glass square in the knifemaker. Score the square diagonally from corner to corner. The length of the score (a "long free break") can influence the sharpness of the edge.[\[17\]](#)
- **Breaking the Knife:** Apply controlled pressure to break the square along the score line. This action produces two glass knives from one square.[\[19\]](#)
- **Evaluation:** Examine the knife edge under a stereomicroscope with backlighting. A good knife edge will appear as a straight, fine white line, free of nicks, stress marks, or saw-tooth patterns in the central cutting area.[\[8\]](#)[\[19\]](#)
- **Trough Attachment:** Attach a trough (or "boat") made of Mylar tape or plastic to the knife. Seal the edges with wax or nail polish to create a waterproof reservoir for floating sections.[\[8\]](#)

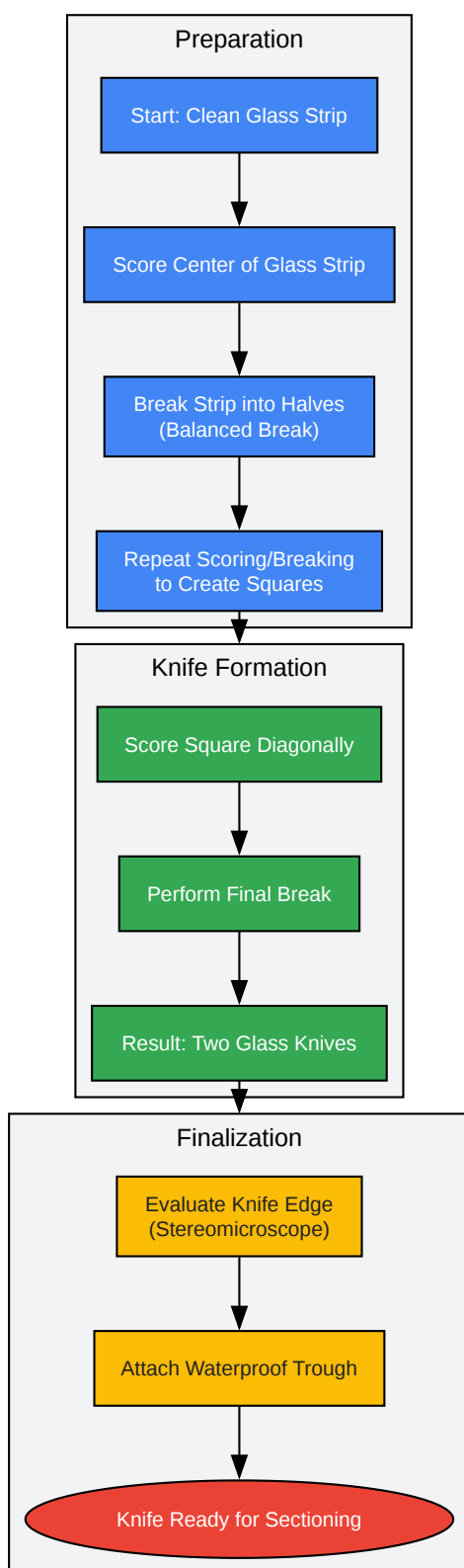
Data Presentation: Glass Knife Specifications

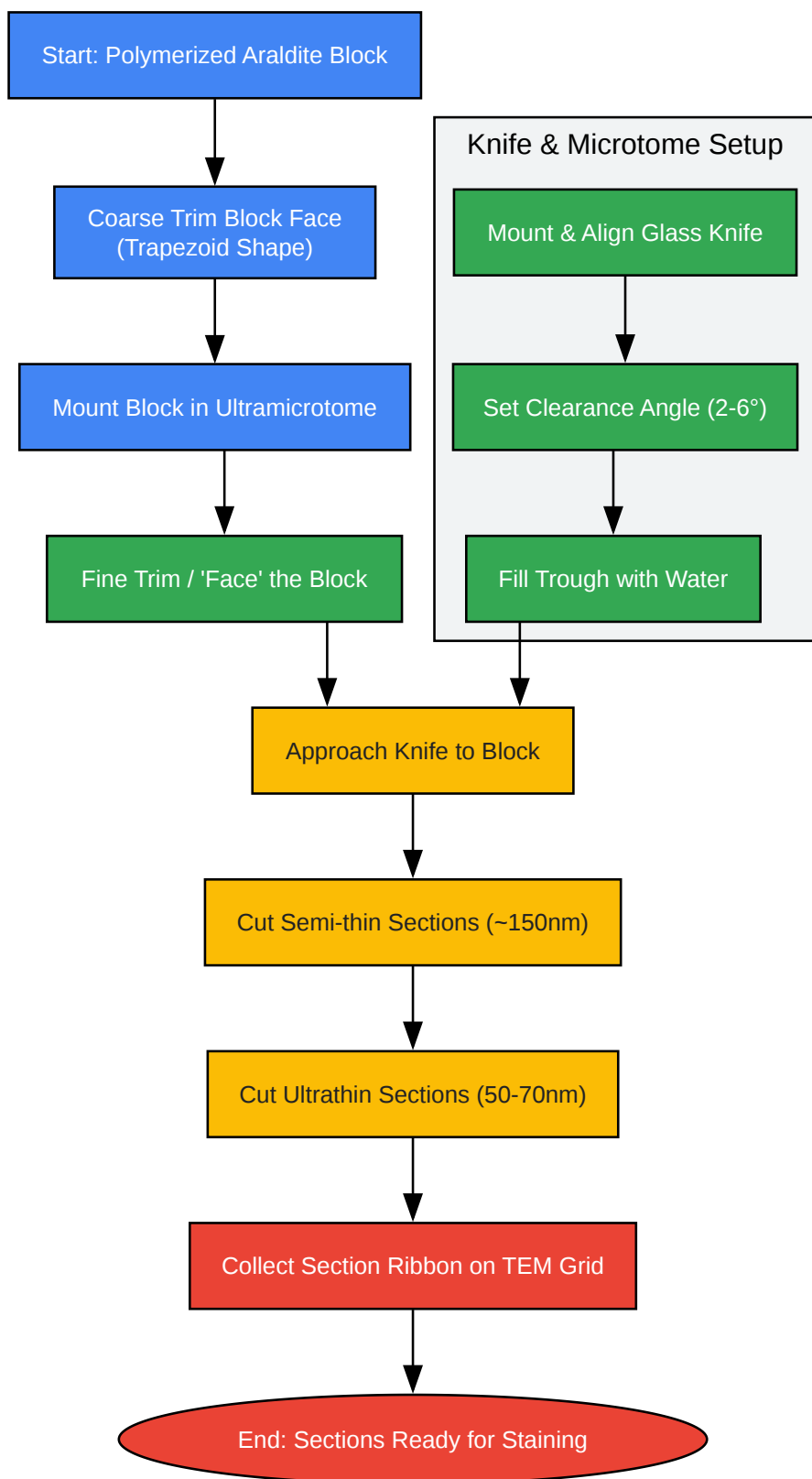
Table 3: Recommended Glass Knife Angles and Characteristics

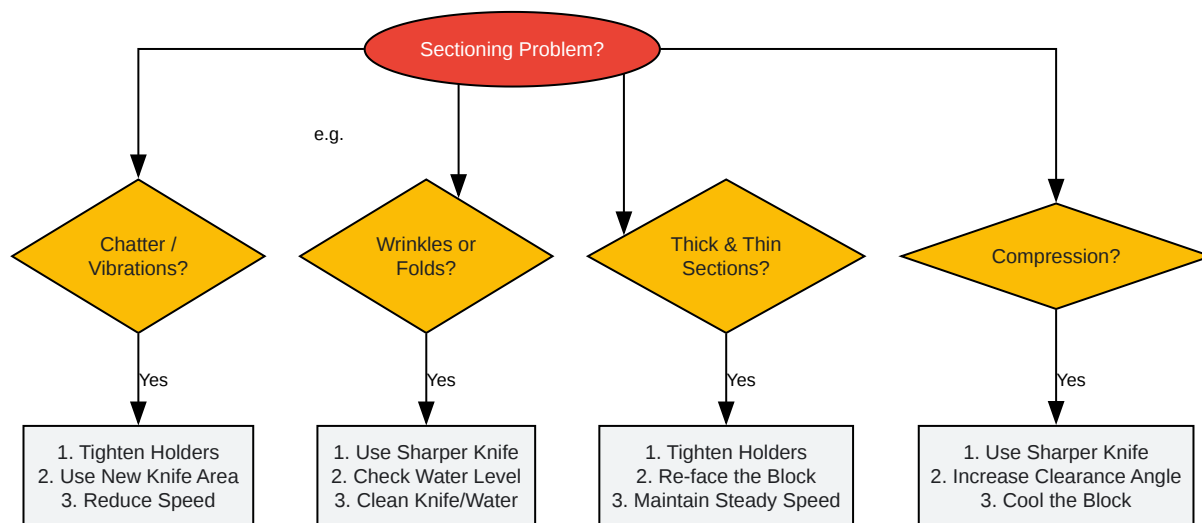
Knife Angle	Application	Characteristics
45°	Routine ultramicrotomy, cryosectioning	Provides a very sharp edge, ideal for hard frozen blocks or when minimal compression is required. [17]

| 50° | Routine ultramicrotomy for epoxy resins | Offers a longer usable cutting edge compared to a 45° knife, making it highly efficient for most **Araldite**-embedded specimens.[\[17\]](#) |

Visualization: Glass Knife Preparation Workflow







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